Ebastin

Übersicht

Beschreibung

Ebastine is a second-generation antihistamine primarily used to treat allergic rhinitis and chronic idiopathic urticaria . It is known for its low potential to cause drowsiness as it does not significantly penetrate the blood-brain barrier . Ebastine was patented in 1983 by Almirall S.A and came into medical use in 1990 .

Wissenschaftliche Forschungsanwendungen

Ebastin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird bei der Entwicklung neuartiger Arzneimittelverabreichungssysteme, wie z. B. transfersomaler Nanogels und oraler Filme, eingesetzt, um die Bioverfügbarkeit zu verbessern

5. Wirkmechanismus

This compound ist ein lang wirkendes, nicht sedierendes Antihistaminikum, das selektiv an Histamin-H1-Rezeptoren bindet und die Wirkung von Histaminen hemmt . Es wird in seine aktive Form, Carthis compound, metabolisiert, die antihistaminische und antiallergische Wirkungen durch Blockierung von H1-Rezeptoren entfaltet . Dies verhindert Histamin-induzierte Bronchokonstriktion und andere allergische Reaktionen .

Wirkmechanismus

Target of Action

Ebastine is a second-generation H1-receptor antagonist . The primary target of Ebastine is the histamine H1 receptor, which plays a crucial role in allergic reactions . By binding to these receptors, Ebastine can inhibit the effects of histamines, which are chemicals that trigger allergic responses .

Mode of Action

Ebastine works by selectively binding to histamine H1 receptors, thereby inhibiting the effects of histamines . This selective action helps to reduce the central side effects, such as sedation or drowsiness, that are often associated with first-generation antihistamines .

Biochemical Pathways

Ebastine affects the histamine-mediated biochemical pathways. By binding to the H1 receptors, it inhibits the downstream effects of histamine signaling . In the context of cancer, it has been found that Ebastine can bind to the tyrosine kinase domain of focal adhesion kinase (FAK), blocking phosphorylation at the Y397 and Y576/577 residues . This action attenuates FAK-mediated JAK2/STAT3 and MEK/ERK signaling pathways .

Pharmacokinetics

Ebastine is rapidly absorbed and undergoes extensive first-pass metabolism following oral administration . It is almost totally converted to its pharmacologically active acid metabolite, carebastine . or hepatic insufficiency. Therefore, it can be safely administered to patients with impaired renal or hepatic function .

Result of Action

The molecular and cellular effects of Ebastine’s action are primarily related to its antihistamine and antiallergic activities. It can alleviate symptoms of allergic rhinitis and urticaria . In the context of cancer, Ebastine has been found to induce apoptosis and reduce the expression of breast cancer stem cell markers, suggesting that it targets cancer stem cell-like populations while reducing tumor bulk .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ebastine. For instance, in the context of topical delivery for the treatment of allergic contact dermatitis, the formulation and delivery method can significantly impact the drug’s effectiveness . Additionally, the presence of other medications or substances can also affect the action of Ebastine . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Ebastine interacts with H1 receptors, acting as an antagonist . It does not penetrate the blood-brain barrier to a significant amount, thus it combines an effective block of the H1 receptor in peripheral tissue with a low incidence of central side effects .

Cellular Effects

Ebastine has been shown to be effective in the treatment of allergic rhinitis and urticaria . Some patients with IBS exhibit evidence of low-grade mucosal inflammation, and ebastine may have a role in managing these symptoms .

Molecular Mechanism

Ebastine is a long-acting, nonsedating, second-generation histamine receptor antagonist that binds preferentially to peripheral H1 receptors . It is metabolized to its active metabolite, carebastine, which has antihistaminic and anti-allergic activity and prevents histamine-induced bronchoconstriction .

Temporal Effects in Laboratory Settings

Ebastine combines potency with a rapid onset (fast absorption) and long duration (slow elimination) of action . This is at least partially mediated via the formation of an acid metabolite, carebastine, that is even more potent as an antihistamine .

Dosage Effects in Animal Models

In animal models, ebastine has shown negligible activity on the central nervous system even after oral administration of high doses

Metabolic Pathways

Ebastine undergoes extensive metabolism to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . Both CYP2J2 and CYP3A play important roles in ebastine sequential metabolism .

Transport and Distribution

Ebastine is rapidly absorbed and undergoes extensive first-pass metabolism following oral administration

Subcellular Localization

It is known that ebastine does not readily cross the blood-brain barrier , suggesting that its effects are primarily peripheral

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ebastine is synthesized using benzophenone as the starting material. The process involves condensation with 4-hydroxy piperidine to obtain 4-diphenyl methoxyl piperidine, which is then condensed with 4-chloro-1-(4-tert-butylphenyl)-1-butanone to yield ebastine . This method is cost-effective, easy to operate, and suitable for industrial production .

Industrial Production Methods: In industrial settings, ebastine is often prepared in the form of oral liquid preparations. The process involves mixing solubilizers, latent solvents, and pH modifiers, followed by the addition of ebastine, sweetening agents, aromatics, and preservatives. The mixture is stirred until all materials are dissolved, and the pH is adjusted to 4-5 .

Analyse Chemischer Reaktionen

Ebastin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Cytochrom P450 3A4 Enzym.

Substitution: Benzophenon, 4-Hydroxy-piperidin und 4-Chlor-1-(4-tert-Butylphenyl)-1-butanon.

Hauptprodukte:

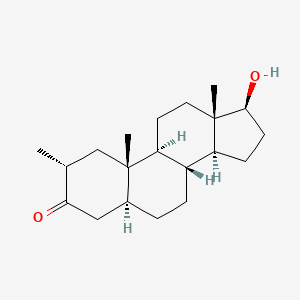

Carthis compound: Der aktive Metabolit, der durch Oxidation gebildet wird.

Vergleich Mit ähnlichen Verbindungen

Ebastin wird oft mit anderen Antihistaminika der zweiten Generation, wie z. B. Terfenadin, verglichen. Während beide Verbindungen nicht sedierende H1-Histaminrezeptor-Antagonisten sind, hat this compound ein günstigeres Herz-Kreislauf-Sicherheitsprofil und verursacht keine signifikante Verlängerung des QT-Intervalls . Weitere ähnliche Verbindungen sind:

Die einzigartigen Eigenschaften von this compound, wie z. B. sein geringes Potenzial, Schläfrigkeit zu verursachen, und sein günstiges Herz-Kreislauf-Sicherheitsprofil, machen es zu einem wertvollen Antihistaminikum zur Behandlung von allergischen Erkrankungen .

Eigenschaften

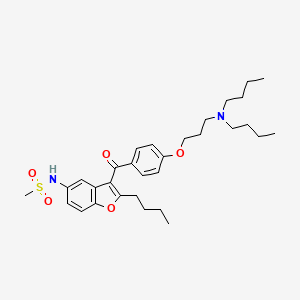

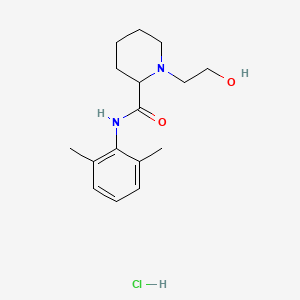

IUPAC Name |

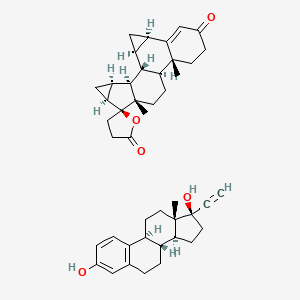

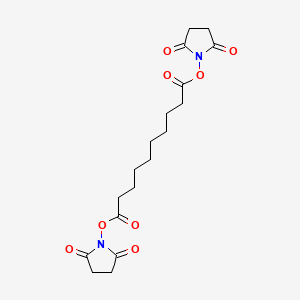

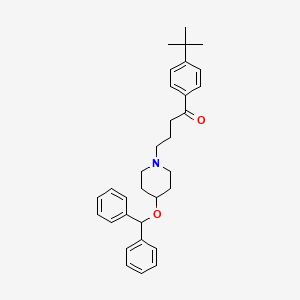

4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJALKDDGIKVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046472 | |

| Record name | Ebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90729-43-4 | |

| Record name | Ebastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90729-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ebastine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090729434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ebastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ebastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EBASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD7Q784P1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ebastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.